MK8722
CAS No.: 1394371-71-1
Cat. No.: VC0535686
Molecular Formula: C24H20ClN3O4
Molecular Weight: 449.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394371-71-1 |
---|---|
Molecular Formula | C24H20ClN3O4 |
Molecular Weight | 449.9 g/mol |
IUPAC Name | (3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
Standard InChI | InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 |
Standard InChI Key | XQMNBTZLYOOAGA-UGESXGAOSA-N |
Isomeric SMILES | C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O |
SMILES | C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O |
Canonical SMILES | C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O |
Appearance | Solid powder |
Introduction
Chemical Characteristics and Mechanism of Action
MK8722 (CAS NO: 1394371-71-1) functions as a potent and systemic pan-AMPK activator, directly and allosterically activating all twelve mammalian AMPK complexes . The compound demonstrates significantly greater potency and activation magnitude compared to the natural activator AMP, with EC50 values ranging from approximately 1 to 60 nM and increased activation factors of approximately 4 to 24 . Notably, MK8722 exhibits higher affinity for β1-containing complexes (EC50 ~1 to 6 nM) versus β2-containing complexes (EC50 ~15 to 63 nM), though it remains the most potent reported activator of β2 complexes to date .
The binding mechanism of MK8722 appears distinct from that of AMP, as evidenced by the synergistic activation observed when both agents are used in combination . X-ray crystallography data and homology modeling suggest that MK8722 binds to AMPK in a manner similar to compound 991, which is a structural analog . This distinct binding profile explains the compound's ability to function alongside natural AMPK activators.
Cellular Penetration and Activation Profile
MK8722 demonstrates excellent cell permeability (Papp = 17 × 10^-6 cm/s in LLC-PK1 cells), allowing effective intracellular AMPK activation . Upon cellular entry, MK8722 induces AMPK-mediated phosphorylation of acetyl CoA carboxylase (ACC; both isoforms 1 and 2) to generate pACC, a reliable marker of AMPK activation . Compared to the commonly used AMPK activator AICAR, MK8722 exhibits approximately 1000-fold enhanced potency in inducing pACC formation across multiple cell types .
Metabolic Effects and Glucose Regulation
One of the most extensively studied effects of MK8722 is its impact on glucose homeostasis. The compound demonstrates significant antihyperglycemic efficacy in multiple animal models of metabolic dysfunction and type 2 diabetes.
Glucose Uptake Mechanisms
In a rat hind limb in situ perfusion system, MK8722 stimulated 2DG uptake/phosphorylation in a dose-dependent manner with an EC50 of approximately 2-4 μM, matching the minimal plasma levels required for glucose-lowering efficacy in vivo . Treatment with MK8722 also increased phosphorylated TBC1D1, a key regulator of glucose transport .
Chronic Antihyperglycemic Effects
In db/db mice, a leptin receptor-deficient type 2 diabetes model, once-daily administration of MK8722 resulted in dose-dependent lowering of ambient blood glucose . After 12 days of treatment, glucose reductions following MK8722 administration (30 mpk/day) were comparable to those observed with the PPARγ agonist rosiglitazone (3 mpk/day) . Importantly, unlike rosiglitazone, MK8722's glucose-lowering action occurred without significant effects on body weight, a consistent finding across studies .
The chronic efficacy of MK8722, without tachyphylaxis (diminishing response over time), was observed in multiple dysmetabolic and diabetic rodent models . In all cases, efficacy was associated with trough MK8722 plasma levels comparable to concentrations required to acutely stimulate skeletal muscle glucose uptake . Chronic MK8722 dosing in mice also increased muscle Glut4 protein levels, which may contribute to its efficacy .
Comparative Potency Data
Laboratory studies have examined MK8722's potency across different AMPK complex configurations. The following table presents EC50 values and maximum fold activation for MK8722 compared to other AMPK activators:
Compound | α1β1γ1 | α1β2γ1 | α2β1γ1 | α2β2γ1 | ||||
---|---|---|---|---|---|---|---|---|
EC50 (nM) | Max. fold activation | EC50 (nM) | Max. fold activation | EC50 (nM) | Max. fold activation | EC50 (nM) | Max. fold activation | |
MK-8722 | 1207.8 | 2.2 | 2182.7 | 4.4 | 3250.9 | 7.8 | 5597.6 | 5.8 |
MSG011 | 140.4 | 3.1 | 248.9 | 2.3 | 553.4 | 7.5 | 472.9 | 4.0 |
MSG012 | 103.1 | 1.9 | 232.1 | 1.9 | 331.8 | 6.1 | 328.0 | 2.9 |
PF-739 | 2009.1 | 1.7 | n.d. | n.d. | n.d. | n.d. | n.d. | n.d. |
The EC50 values presented in this table were determined using radiolabel kinase assays with γ1AMPK complexes . It's worth noting that these values differ from previously reported values obtained through high-throughput, fluorescence-based assays performed in solution, which showed 100-1000-fold lower EC50 values for MK-8722 . This highlights the importance of assay conditions when comparing potency data across studies.
Anticancer Properties
Beyond its metabolic effects, MK8722 has demonstrated promising anticancer properties in multiple cancer types, suggesting potential applications in oncology.
Pancreatic Cancer Effects
Studies on human pancreatic cancer cells (PCCs) have revealed that MK8722 significantly inhibits tumor cell proliferation and migration/invasion in a dose-dependent manner . Researchers at The First Affiliated Hospital of Wenzhou Medical University investigated MK8722's effects on two different human pancreatic cancer cell lines (PANC-1 and Patu8988) and found substantial anti-tumor activity .
RNA sequencing analysis identified potential key genes and pathways affected by MK8722 treatment, providing insights into its mechanism of action against pancreatic cancer . The anticancer effects appear to involve regulation of gene expression, particularly AL162151, IER2, REPIN1, and KRT80, which correlate with cell cycle arrest and reduced migration .
Ovarian Cancer Effects
In epithelial ovarian cancer (EOC), a malignancy characterized by latent onset, poor prognosis, and drug resistance, MK8722 has shown therapeutic potential . In vitro experiments demonstrated that MK8722 effectively inhibits the malignant biological behaviors of EOC cells .
Mechanistically, MK8722 targets and decreases the expression of fatty acid synthase (FASN), a key enzyme in the lipid metabolic pathway, causing accumulation of lipid droplets . Transmission electron microscopy revealed the presence of autophagosome-affected mitochondria in treated cells . Western blotting analysis confirmed that MK8722 plays a dual role in autophagy regulation—activating upstream autophagy via the PI3K/AKT/mTOR pathway while inhibiting downstream autophagy through FASN-dependent reprogramming of lipid metabolism . Further experiments using plasmid transient transfection demonstrated that MK8722 suppresses late-stage autophagy by blocking autophagosome-lysosome fusion .
Molecular Signaling Pathways
MK8722's cellular effects involve multiple signaling pathways, with evidence suggesting both direct and indirect mechanisms of AMPK activation.
Direct and Indirect AMPK Activation
Experiments using HEK293T/17 cells transiently expressing wild-type γ1AMPK or the AMP-insensitive γ1 mutant R299G provided insights into this dose-dependent response . Phosphorylation of α-Thr172 was significantly increased in wild-type γ1-expressing cells by 2.5 μM MK8722, but this effect was largely abrogated in γ1-R299G-expressing cells . This suggests that at higher concentrations, MK8722 may cause indirect activation of AMPK through α-Thr172 phosphorylation, potentially by inducing metabolic stress leading to rises in AMP/ATP and ADP/ATP ratios .
Autophagy Modulation
In cancer cells, MK8722 exhibits a complex effect on autophagy pathways. It activates early-stage autophagy through the PI3K/AKT/mTOR pathway while simultaneously inhibiting late-stage autophagy via FASN-dependent reprogramming of lipid metabolism . This dual action on autophagy represents a novel mechanism that may contribute to MK8722's anticancer effects.
Experimental Protocols
The evaluation of MK8722's efficacy has employed various experimental models and protocols. In animal studies, lean C57BL/6 mice at 10-12 weeks of age, C57BL/6 eDIO mice at 16 weeks of age, and db/db mice at 7 weeks of age have been used . These animals were maintained on a 12-hour light-dark cycle with free access to food and water at a temperature of 22°C .
For chronic efficacy studies, oral dosing of MK8722, or vehicle alone, was performed using 10 mL/kg body weight . The effects of MK8722 on various metabolic parameters were established by comparison to vehicle-treated animals . These standardized protocols allowed for consistent assessment of MK8722's pharmacological effects across different models of metabolic dysfunction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume